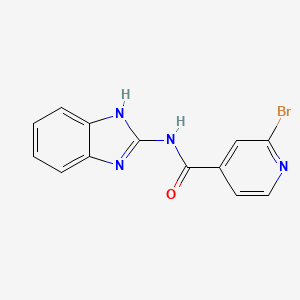

N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

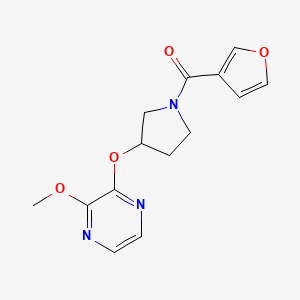

“N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” is a compound that contains a benzimidazole group, a bromopyridine group, and a carboxamide group . Benzimidazoles are a class of organic compounds that are known to have a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of “N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis

The chemical reactivity of “N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” would likely be influenced by the presence of the benzimidazole group, the bromopyridine group, and the carboxamide group. These groups could participate in various chemical reactions, but specific reactions would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .Scientific Research Applications

Allosteric Activation of Human Glucokinase (GK) for Type-2 Diabetes Therapy

- Experimental Findings::

Anticancer Potential

- Role of EN300-27113532::

Screen-Printed Electrodes for Electroanalysis

- Role of EN300-27113532::

Materials Science and Nanotechnology

Mechanism of Action

Target of Action

The primary target of N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide, also known as EN300-27113532, is human glucokinase (GK) . Glucokinase is a key enzyme in the regulation of carbohydrate metabolism and plays a significant role in glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose .

Mode of Action

EN300-27113532 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of EN300-27113532, it binds to the allosteric site of glucokinase, enhancing its catalytic action . This results in an increased conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .

Biochemical Pathways

The activation of glucokinase by EN300-27113532 affects the glycolysis pathway and glucose storage pathways . By increasing the conversion of glucose to glucose-6-phosphate, it promotes glycolysis, leading to increased production of ATP, the body’s main energy currency. It also promotes the conversion of glucose-6-phosphate to glycogen for storage in the liver .

Result of Action

The activation of glucokinase by EN300-27113532 leads to a significant hypoglycemic effect . By promoting the conversion of glucose to glucose-6-phosphate, it helps lower blood glucose levels, making it a potential therapeutic agent for the treatment of type-2 diabetes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-bromopyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O/c14-11-7-8(5-6-15-11)12(19)18-13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALDZYMCUCUNQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)

![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)